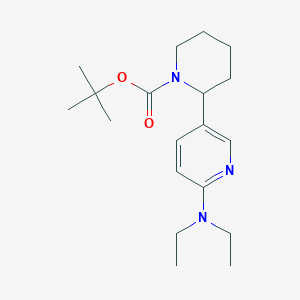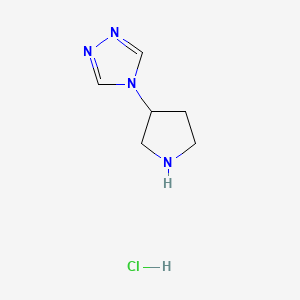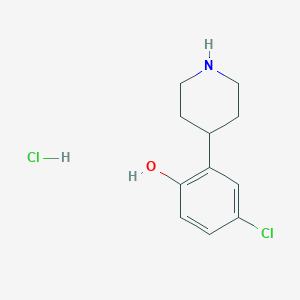
4-Chloro-2-(piperidin-4-yl)phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(piperidin-4-yl)phenol hydrochloride is a chemical compound that features a piperidine ring substituted with a chloro group and a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(piperidin-4-yl)phenol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions: The chloro and phenol groups are introduced through substitution reactions. For instance, a chlorination reaction can be used to introduce the chloro group, while a hydroxylation reaction can introduce the phenol group.
Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Chlor-2-(Piperidin-4-yl)phenolhydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Phenolgruppe kann oxidiert werden, um Chinone zu bilden.
Reduktion: Die Chlor-Gruppe kann reduziert werden, um ein wasserstoffsubstituiertes Derivat zu bilden.
Substitution: Die Chlor-Gruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden oft verwendet.
Substitution: Nukleophile wie Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu) können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Wasserstoffsubstituierte Derivate.
Substitution: Verschiedene substituierte Phenolderivate, abhängig von dem verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
4-Chlor-2-(Piperidin-4-yl)phenolhydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Erforscht für seine potenzielle Verwendung in der Arzneimittelentwicklung, insbesondere bei der Gestaltung von Verbindungen mit therapeutischen Wirkungen.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Zwischenprodukten für verschiedene industrielle Anwendungen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Chlor-2-(Piperidin-4-yl)phenolhydrochlorid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Phenolgruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit biologischen Molekülen teilnehmen, während der Piperidinring die Bindungsaffinität der Verbindung zu bestimmten Rezeptoren oder Enzymen erhöhen kann. Diese Wechselwirkungen können biologische Pfade modulieren und therapeutische Wirkungen ausüben.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(piperidin-4-yl)phenol hydrochloride involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the piperidine ring can enhance the compound’s binding affinity to certain receptors or enzymes. These interactions can modulate biological pathways and exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(4-Chlor-phenyl)piperidin-4-ol: Ähnliche Struktur mit einer chlor-substituierten Phenylgruppe.
2-(4-(Piperidin-4-yl)phenyl)ethan-1-olhydrochlorid: Enthält einen Piperidinring und eine Phenylgruppe, jedoch mit unterschiedlichen Substituenten.
Einzigartigkeit
4-Chlor-2-(Piperidin-4-yl)phenolhydrochlorid ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein von sowohl Chlor- als auch Phenolgruppe verleiht ihm eindeutige Eigenschaften, die in verschiedenen Anwendungen genutzt werden können.
Eigenschaften
Molekularformel |
C11H15Cl2NO |
|---|---|
Molekulargewicht |
248.15 g/mol |
IUPAC-Name |
4-chloro-2-piperidin-4-ylphenol;hydrochloride |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-9-1-2-11(14)10(7-9)8-3-5-13-6-4-8;/h1-2,7-8,13-14H,3-6H2;1H |
InChI-Schlüssel |
LNQBBPVWDVUGFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=C(C=CC(=C2)Cl)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




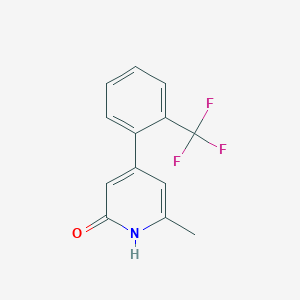

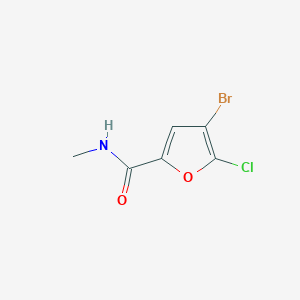
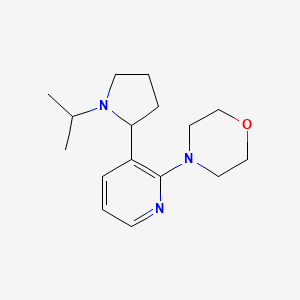
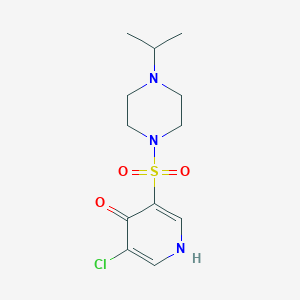
![2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one](/img/structure/B11804564.png)


![7-Chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11804581.png)

